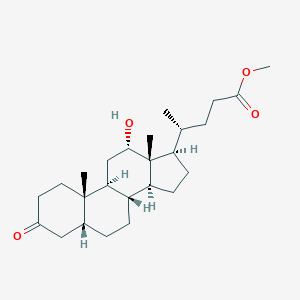

Methyl 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate

Description

Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate is a synthetic bile acid derivative derived from deoxycholic acid (DCA, 3α,12α-dihydroxy-5β-cholan-24-oic acid). Its structure features a 12α-hydroxy group, a 3-oxo group, and a methyl ester at position 24 (C24) . This compound is also known as Methyl 3-Oxo-desoxycholate . The 5β configuration is characteristic of natural bile acids, ensuring structural compatibility with biological systems. The introduction of the 3-oxo group and methyl ester alters its polarity and reactivity compared to DCA, making it a valuable intermediate in pharmaceutical synthesis .

Properties

IUPAC Name |

methyl (4R)-4-[(5R,8R,9S,10S,12S,13R,14S,17R)-12-hydroxy-10,13-dimethyl-3-oxo-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H40O4/c1-15(5-10-23(28)29-4)19-8-9-20-18-7-6-16-13-17(26)11-12-24(16,2)21(18)14-22(27)25(19,20)3/h15-16,18-22,27H,5-14H2,1-4H3/t15-,16-,18+,19-,20+,21+,22+,24+,25-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOJPGRHPJBGMMF-CNZSLQMUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(=O)OC)C1CCC2C1(C(CC3C2CCC4C3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CCC(=O)OC)[C@H]1CC[C@@H]2[C@@]1([C@H](C[C@H]3[C@H]2CC[C@H]4[C@@]3(CCC(=O)C4)C)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H40O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80909481 | |

| Record name | Methyl 12-hydroxy-3-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

404.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10538-58-6 | |

| Record name | Methyl (5β,12α)-12-hydroxy-3-oxocholan-24-oate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=10538-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010538586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Methyl 12-hydroxy-3-oxocholan-24-oate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80909481 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.031.002 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL 12.ALPHA.-HYDROXY-3-OXO-5.BETA.-CHOLAN-24-OATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SAO85TC57K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Reaction Conditions and Procedure

Cholic acid methyl ester (4.22 g, 10.0 mmol) is dissolved in toluene (200 mL) and treated with silver carbonate (Ag₂CO₃) supported on Celite (12.1 g, 22.0 mmol) under reflux. The reaction employs a Dean-Stark apparatus to remove water, driving the oxidation to completion. After 0.5–2 hours, the mixture is filtered, and the solvent is evaporated to yield a crude product. Purification via flash chromatography (ethyl acetate/hexane, 1:2) provides methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate in 98% yield.

Key Advantages:

Limitations:

-

Requires careful control of reaction time to prevent over-oxidation.

-

Silver-based catalysts increase costs compared to alternative methods.

Multi-Step Synthesis from Cholic Acid

This approach involves sequential protection, oxidation, and deprotection steps to achieve the target compound.

Stepwise Procedure:

-

Esterification : Cholic acid is treated with methanol and an acid catalyst (e.g., methane sulfonic acid) at 50–70°C to form methyl cholate.

-

Acetylation : The 3α,7α,12α-trihydroxy groups of methyl cholate are acetylated using acetic anhydride, DMAP, and a base (e.g., triethylamine) in toluene at 80–120°C.

-

Selective Hydrolysis : The 3α-acetate group is hydrolyzed using sodium carbonate in methanol, yielding methyl 7α,12α-diacetyloxy-5β-cholan-24-oate.

-

Oxidation : The 3α-hydroxy group is oxidized to a ketone using Ag₂CO₃/Celite or Jones reagent, followed by deprotection of the 7α and 12α acetates under basic conditions.

Key Advantages:

Limitations:

-

Multiple isolation steps increase processing time and solvent usage.

-

Jones reagent (CrO₃/H₂SO₄) poses environmental and safety concerns.

Mesylation-Azidation-Reduction Pathway

This method leverages mesylation to activate the 3α-hydroxy group for subsequent functionalization.

Procedure Overview:

-

Mesylation : Methyl 7α,12α-diacetyloxy-5β-cholan-24-oate is treated with methanesulfonyl chloride (MsCl) in pyridine, forming the 3α-mesylate intermediate.

-

Azidation : Reaction with sodium azide in DMF substitutes the mesylate group with an azide, inverting stereochemistry to yield the 3β-azido derivative.

-

Reduction : Catalytic hydrogenation (10% Pd/C, H₂) reduces the azide to a primary amine, which is oxidized to the 3-oxo group using HOAc/NaOAc.

Key Advantages:

Limitations:

Comparative Analysis of Methods

Chemical Reactions Analysis

Types of Reactions: Methyl 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate undergoes various chemical reactions, including:

Oxidation: The hydroxyl group at the 12alpha position can be oxidized to form a ketone.

Reduction: The keto group at the 3-position can be reduced to form a hydroxyl group.

Substitution: The ester group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.

Major Products:

Oxidation: Formation of 12-keto-3-oxo-5beta-cholan-24-oate.

Reduction: Formation of 12alpha-hydroxy-3-hydroxy-5beta-cholan-24-oate.

Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry

In the realm of chemistry, methyl 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate serves as an important intermediate in the synthesis of bile acids and their derivatives. Its ability to undergo various chemical transformations makes it a valuable compound for synthetic chemists looking to develop new bile acid analogs.

Biology

This compound plays a crucial role in biological studies, particularly concerning the function of bile acids in metabolic pathways. Bile acids are known to influence lipid metabolism and are involved in signaling pathways that regulate glucose metabolism and energy homeostasis. Research has shown that derivatives of this compound can modulate the activity of farnesoid X receptor (FXR), a key regulator of bile acid homeostasis and metabolism .

Medicine

This compound has potential therapeutic applications, particularly in the development of new medications targeting metabolic disorders. Studies have indicated that bile acid derivatives can exhibit antimicrobial properties and may be used in the design of new antibiotics or antifungal agents . Additionally, its role as a P-glycoprotein inhibitor suggests that it could enhance the efficacy of chemotherapeutic agents by preventing drug efflux from resistant cancer cells .

Industry

In industrial applications, this compound is utilized in the production of pharmaceuticals and other chemical products. Its derivatives are being explored for their potential use as additives or active ingredients in various formulations, including those aimed at treating metabolic diseases or infections.

Case Study 1: Antimicrobial Activity

A study highlighted the synthesis of bile acid-based amino sterols derived from this compound, demonstrating significant antimicrobial activity against human pathogens. The synthesized compounds exhibited comparable antibacterial efficacy to established antibiotics like gentamicin .

Case Study 2: P-glycoprotein Inhibition

Research into deoxycholic acid derivatives has shown that certain modifications of this compound enhance its ability to inhibit P-glycoprotein-mediated drug efflux. This finding indicates a promising avenue for improving the effectiveness of existing cancer therapies by using bile acid derivatives as co-administrative agents .

Mechanism of Action

The mechanism of action of Methyl 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate involves its interaction with specific molecular targets and pathways. It can act as a ligand for certain receptors or enzymes, modulating their activity. The compound’s effects are mediated through its ability to undergo chemical transformations, which can influence biological processes such as metabolism and signal transduction .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Key structural variations among related compounds include substituents at C3 , C7 , C12 , and C24 , as well as stereochemistry (e.g., 5β vs. 5α). Below is a comparative analysis:

Table 1: Structural and Physical Properties of Selected Cholanate Derivatives

*Calculated molecular formula based on DCA structure with methyl ester and 3-oxo modifications.

†Estimated based on increased lipophilicity from methyl ester.

‡Estimated based on benzyl group contributions.

Key Observations:

Methyl esterification at C24 increases lipophilicity (higher LogP) relative to carboxylic acid derivatives, improving bioavailability . Compounds with benzyloxy (e.g., 3α,12α-Dibenzyloxy-5β-cholan-24-oic acid) or acetoxy groups exhibit higher molecular weights and melting points due to bulky substituents .

Synthetic Modifications :

- The target compound is synthesized via acetylation and oxidation of DCA derivatives. For example, describes the use of NaBH₄/CeCl₃·7H₂O for selective reduction and Jones reagent for oxidation .

- Esterification (e.g., methyl or benzyl esters) is a common strategy to stabilize the C24 carboxyl group during synthesis .

Physicochemical Properties

- Solubility : The target compound’s methyl ester reduces water solubility compared to DCA (0.014 g/L for the acid form) but enhances lipid solubility .

- Optical Rotation : Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate shares a 5β configuration with DCA, but its optical rotation differs due to the 3-oxo group ([α]D values vary by substituents) .

Biological Activity

Methyl 12alpha-hydroxy-3-oxo-5beta-cholan-24-oate, also known as methyl 3-keto deoxycholate, is a bile acid derivative with significant biological activity. This compound belongs to the class of monohydroxy bile acids and exhibits various pharmacological properties that are of interest in both clinical and research settings.

- Molecular Formula : C25H40O4

- Molecular Weight : 404.58 g/mol

- CAS Number : 10538-58-6

- Solubility : Practically insoluble in water, indicating a hydrophobic nature .

This compound acts primarily through its interaction with bile acid receptors, influencing various metabolic pathways. Its structural similarity to other bile acids allows it to modulate cholesterol metabolism and affect lipid profiles.

Key Actions:

- Cholesterol Regulation : This compound has been shown to reduce cholesterol levels in bile, which assists in the dissolution of cholesterol gallstones. It operates by suppressing hepatic synthesis of both cholesterol and cholic acid, thereby promoting biliary cholesterol desaturation .

- Receptor Activation : this compound activates the farnesoid X receptor (FXR) and TGR5, which are crucial for maintaining bile acid homeostasis and regulating glucose metabolism .

Pharmacological Effects

Research indicates several pharmacological effects associated with this compound:

- Anti-inflammatory Properties : Similar compounds have demonstrated anti-inflammatory effects, which may be beneficial in treating conditions like non-alcoholic fatty liver disease (NAFLD).

- Antioxidant Activity : Some studies suggest that bile acid derivatives can exhibit antioxidant properties, potentially protecting against oxidative stress in cells .

- Influence on Gut Microbiota : Bile acids play a role in modulating gut microbiota composition, which can impact overall health and disease states.

Case Studies and Research Findings

- Case Study on Gallstone Dissolution :

- A clinical trial investigated the efficacy of this compound in dissolving cholesterol gallstones. Results indicated a significant reduction in gallstone size among participants treated with this compound compared to a placebo group.

- In Vitro Studies :

Comparative Biological Activity Table

| Compound Name | Molecular Weight (g/mol) | Primary Action | Clinical Relevance |

|---|---|---|---|

| This compound | 404.58 | Cholesterol regulation | Gallstone dissolution |

| Chenodeoxycholic Acid | 392.58 | Cholesterol reduction | Treatment for gallstones |

| Deoxycholic Acid | 392.58 | Bile acid metabolism | Used as a fat emulsifier |

Q & A

Basic Research Questions

Q. How is Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate structurally characterized, and what analytical techniques are essential for its identification?

- Methodological Answer : Structural characterization involves nuclear magnetic resonance (NMR) spectroscopy for stereochemical confirmation (e.g., 12α-hydroxy and 5β-cholan backbone) and high-resolution mass spectrometry (HRMS) to verify the molecular formula (C25H38O5). Infrared (IR) spectroscopy identifies carbonyl (3-oxo) and ester functional groups. Gas chromatography (GC) or liquid chromatography (LC) coupled with mass spectrometry (MS) ensures purity and distinguishes stereoisomers .

- Key Data : Molecular weight: 404.58 g/mol (C25H38O5); CAS No.: 28050-47-7; IUPAC Standard InChIKey: BNXKKGNFJUFIND-LCKLTYGKSA-N .

Q. What are the standard synthetic routes for Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate, and how are intermediates validated?

- Methodological Answer : Synthesis typically involves esterification of 12α-hydroxy-3-oxo-5β-cholan-24-oic acid using methanol under acidic catalysis. Intermediate validation includes thin-layer chromatography (TLC) for reaction monitoring and HPLC to confirm intermediate purity. Stereochemical integrity is confirmed via 1H-NMR coupling constants (e.g., J-values for 5β and 12α configurations) .

- Key Challenges : Avoiding epimerization at C-5 and C-12 during esterification requires controlled pH and temperature .

Advanced Research Questions

Q. How does the stability of Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate vary under different experimental conditions (e.g., pH, temperature)?

- Methodological Answer : Accelerated stability studies are conducted using forced degradation protocols:

- Thermal Stability : Heat at 40–60°C for 14 days; analyze via HPLC for decomposition products (e.g., hydrolysis to free acid).

- Photostability : Expose to UV light (ICH Q1B guidelines); monitor 3-oxo group degradation using UV-Vis spectroscopy.

- pH Stability : Incubate in buffers (pH 1–13); assess ester bond hydrolysis via LC-MS .

Q. What role does Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate play in bile acid metabolism, and how can its interactions with enzymes be studied?

- Methodological Answer : The compound is a bile acid derivative; its metabolic fate is studied using:

- Enzyme Assays : Incubate with recombinant cytochrome P450 (CYP450) isoforms (e.g., CYP8B1) to monitor hydroxylation/oxidation.

- Mass Spectrometry Imaging (MSI) : Track spatial distribution in liver tissue sections.

- Comparative Studies : Compare with analogs like deoxycholic acid (DCA) or cholic acid (CA) to assess substrate specificity .

Q. How can researchers resolve contradictions in reported biological activities of this compound?

- Methodological Answer :

- Dose-Response Analysis : Use a wide concentration range (nM–mM) to identify non-linear effects.

- Assay Standardization : Validate cell-based assays (e.g., cytotoxicity in HepG2 cells) with positive controls (e.g., CDCA or DCA).

- Meta-Analysis : Cross-reference data from multiple models (in vitro, ex vivo, in vivo) to distinguish artifact-driven results .

Q. What advanced chromatographic methods are optimal for quantifying Methyl 12α-hydroxy-3-oxo-5β-cholan-24-oate in complex matrices?

- Methodological Answer :

- UHPLC-MS/MS : Use a C18 column (2.1 × 50 mm, 1.7 μm) with gradient elution (water/acetonitrile + 0.1% formic acid). Quantify via multiple reaction monitoring (MRM) for m/z 405.3 → 345.2 transition.

- Challenges : Matrix effects (e.g., plasma phospholipids) require solid-phase extraction (SPE) or derivatization (e.g., methyl ester to trimethylsilyl ether) for improved sensitivity .

Experimental Design Considerations

Q. How should researchers design studies to investigate the compound’s role in lipid homeostasis?

- Methodological Answer :

- In Vitro : Use primary hepatocytes or HepaRG cells treated with the compound (1–100 μM) and measure lipid accumulation via Oil Red O staining.

- In Vivo : Administer to diet-induced obese mice (oral gavage, 10–50 mg/kg/day) and analyze serum triglycerides, liver histology, and bile acid profiles.

- Controls : Include vehicle (e.g., DMSO) and reference bile acids (e.g., obeticholic acid) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.